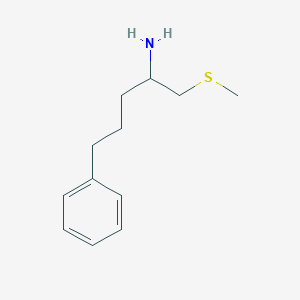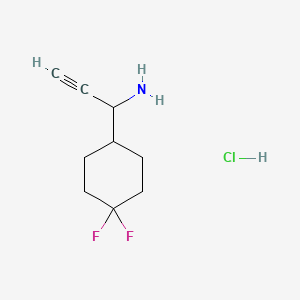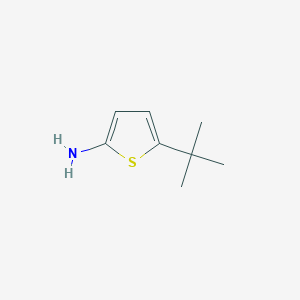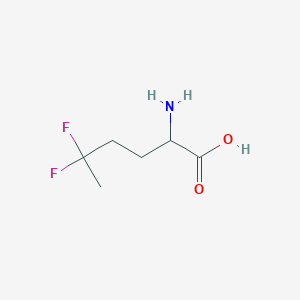
4-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a tetrahydropyranyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Tetrahydropyranyl Ethyl Group: The tetrahydropyranyl ethyl group can be attached through a nucleophilic substitution reaction involving tetrahydropyranyl bromide and the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the tetrahydropyranyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrahydropyranyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)oxy)-1H-pyrazol-5-amine
- 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)thio)-1H-pyrazol-5-amine
Uniqueness
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyranyl ethyl group enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
4-methyl-5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-8-10(13-14-11(8)12)6-5-9-4-2-3-7-15-9/h9H,2-7H2,1H3,(H3,12,13,14) |
Clé InChI |
XFGNJUMRSHDNPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1N)CCC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)


![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)






![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)

![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)

